3,3'-Thiodipropionodihydrazide 3,3'-Thiodipropionodihydrazide
Brand Name: Vulcanchem
CAS No.: 6292-68-8
VCID: VC7988244
InChI: InChI=1S/C6H14N4O2S/c7-9-5(11)1-3-13-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
SMILES: C(CSCCC(=O)NN)C(=O)NN
Molecular Formula: C6H14N4O2S
Molecular Weight: 206.27 g/mol

3,3'-Thiodipropionodihydrazide

CAS No.: 6292-68-8

Cat. No.: VC7988244

Molecular Formula: C6H14N4O2S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Thiodipropionodihydrazide - 6292-68-8

Specification

CAS No. 6292-68-8
Molecular Formula C6H14N4O2S
Molecular Weight 206.27 g/mol
IUPAC Name 3-(3-hydrazinyl-3-oxopropyl)sulfanylpropanehydrazide
Standard InChI InChI=1S/C6H14N4O2S/c7-9-5(11)1-3-13-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
Standard InChI Key BFPOTPQZZKKKIR-UHFFFAOYSA-N
SMILES C(CSCCC(=O)NN)C(=O)NN
Canonical SMILES C(CSCCC(=O)NN)C(=O)NN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3,3'-Thiodipropionodihydrazide derives from the parent compound 3,3'-thiodipropionic acid (CAS 111-17-1), where the carboxylic acid groups are replaced by hydrazide functionalities. Its systematic IUPAC name is 3,3'-dithiobis(propionohydrazide), reflecting the sulfide bridge (-S-) connecting two propionohydrazide units . The molecular structure is illustrated below:

H2N-NH-C(O)-CH2-CH2-S-CH2-CH2-C(O)-NH-NH2\text{H}_2\text{N-NH-C(O)-CH}_2\text{-CH}_2\text{-S-CH}_2\text{-CH}_2\text{-C(O)-NH-NH}_2

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (DMSO-d6d_6, δ ppm): 2.53 (t, -SCH2_2CH2_2-), 2.85 (t, -SCH2_2CH2_2-), 4.2 (s, -NH2_2), 9.1 (s, -NH-) .

  • Infrared (IR): Peaks at 3300 cm1^{-1} (N-H stretch) and 1650 cm1^{-1} (C=O stretch) indicate hydrazide and carbonyl groups.

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis involves a two-step esterification and hydrazinolation process :

  • Esterification of 3,3'-Dithiodipropionic Acid:

    • Reactants: 3,3'-Dithiodipropionic acid (10 g, 47.6 mmol), ethanol (22.1 g, 480 mmol), p-toluenesulfonic acid (0.4 g, 2.1 mmol) in toluene (30 mL).

    • Conditions: Reflux for 24 h using a Dean-Stark trap.

    • Product: Dithiodipropionate diethyl ester (yield: 95%).

  • Hydrazinolation:

    • Reactants: Dithiodipropionate diethyl ester (10 g, 37.5 mmol), hydrazine (12 g, 240 mmol) in ethanol (20 mL).

    • Conditions: Stirring at 85°C for 5 h.

    • Purification: Recrystallization from ethanol-water (5% v/v).

    • Yield: 70%, melting point 131–132°C .

Reaction Optimization

  • Temperature: Elevated temperatures (85°C) accelerate hydrazide formation.

  • Solvent: Ethanol ensures solubility of intermediates while minimizing side reactions.

  • Catalyst: p-Toluenesulfonic acid enhances esterification efficiency.

Physicochemical Properties

Physical Properties

PropertyValue
Molecular Weight238.33 g/mol
Melting Point131–132°C
SolubilitySoluble in DMSO, ethanol
Density1.24 g/cm³ (estimated)

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with sulfur oxides (SOx\text{SO}_x) and carbon oxides (COx\text{CO}_x) as primary byproducts .

Applications in Industrial and Materials Science

Crosslinking Agent in Polymers

3,3'-Thiodipropionodihydrazide facilitates covalent crosslinking in polyurethane and epoxy resins, enhancing mechanical strength and thermal resistance. Its bifunctional hydrazide groups react with carbonyl groups to form stable acylhydrazone linkages .

Antioxidant Activity

Analogous to its parent acid (CAS 111-17-1), the dihydrazide derivative exhibits radical-scavenging properties, making it suitable for stabilizing polyethylene and edible oils .

Pharmaceutical Intermediate

Preliminary studies suggest utility in prodrug synthesis, leveraging its hydrazide moieties for pH-sensitive drug release .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator